molecular formula C8H5Br2N B1591329 5,6-Dibromo-1H-indole CAS No. 854923-38-9

5,6-Dibromo-1H-indole

Cat. No.: B1591329
CAS No.: 854923-38-9
M. Wt: 274.94 g/mol
InChI Key: RXYMGJXOXIECHX-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in various bioactive compounds.

Mechanism of Action

Target of Action

Indole derivatives, which include 5,6-dibromo-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the production of certain molecules, as seen in the case of prostaglandins . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, affecting the pathways of various RNA and DNA viruses .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 27494 , may influence its pharmacokinetic properties

Result of Action

It has been found that the presence of bromine in the indole or indoline skeleton at the c-5 position resulted in a partial increase in anticancer activity on leukemia cell lines . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

5,6-Dibromo-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which is involved in the metabolism of tryptophan . Additionally, this compound can bind to proteins and alter their function, leading to changes in cellular processes. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating cell signaling pathways that lead to programmed cell death . It also affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, blocking their activity and preventing the catalysis of biochemical reactions . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and the regulation of cellular processes . These interactions are often mediated by the formation of covalent bonds and non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can be toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan and the synthesis of indole derivatives . This compound can interact with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, affecting the levels of metabolites in these pathways . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to plasma proteins, facilitating its transport in the bloodstream and its distribution to various tissues . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins, which can affect its bioavailability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in ether.

Major Products:

Scientific Research Applications

5,6-Dibromo-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

    5-Bromo-1H-indole: A monobrominated derivative with similar reactivity but lower electrophilicity.

    6-Bromo-1H-indole: Another monobrominated derivative with distinct regioselectivity in reactions.

    5,7-Dibromo-1H-indole: A dibrominated derivative with bromine atoms at different positions, affecting its reactivity and applications.

Uniqueness: The presence of two bromine atoms at adjacent positions enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYMGJXOXIECHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591728
Record name 5,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854923-38-9
Record name 5,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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